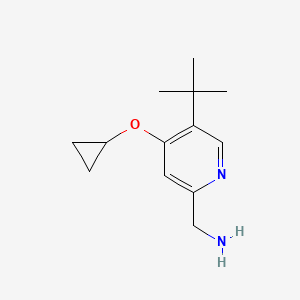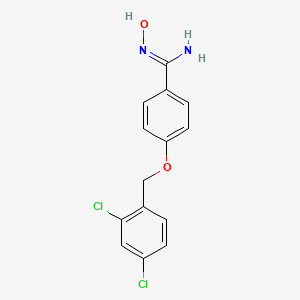
4-((2,4-Dichlorobenzyl)oxy)-N'-hydroxybenzimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-Dichloro-benzyloxy)-N-hydroxy-benzamidine is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a benzamidine core substituted with a 2,4-dichlorobenzyloxy group and a hydroxy group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dichloro-benzyloxy)-N-hydroxy-benzamidine typically involves multiple steps, starting with the preparation of the 2,4-dichlorobenzyloxy intermediate. This intermediate is then reacted with benzamidine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product. Safety measures and environmental considerations are also crucial in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dichloro-benzyloxy)-N-hydroxy-benzamidine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamidines with various functional groups.
Scientific Research Applications
4-(2,4-Dichloro-benzyloxy)-N-hydroxy-benzamidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2,4-Dichloro-benzyloxy)-N-hydroxy-benzamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichloro-benzyloxy)-benzaldehyde: Shares the 2,4-dichlorobenzyloxy group but differs in the functional groups attached to the benzene ring.
2,4-Dichlorobenzaldehyde: Lacks the benzyloxy and hydroxy groups, making it less complex.
7-(2,4-Dichloro-benzyloxy)-4-phenyl-chromen-2-one: Contains a chromenone core, making it structurally distinct.
Uniqueness
4-(2,4-Dichloro-benzyloxy)-N-hydroxy-benzamidine is unique due to its combination of the benzamidine core with the 2,4-dichlorobenzyloxy and hydroxy groups
Properties
Molecular Formula |
C14H12Cl2N2O2 |
|---|---|
Molecular Weight |
311.2 g/mol |
IUPAC Name |
4-[(2,4-dichlorophenyl)methoxy]-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C14H12Cl2N2O2/c15-11-4-1-10(13(16)7-11)8-20-12-5-2-9(3-6-12)14(17)18-19/h1-7,19H,8H2,(H2,17,18) |
InChI Key |
JRPKFNFXIYQQGJ-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N/O)/N)OCC2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(=NO)N)OCC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chlorophenyl)-3-({(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}amino)benzamide](/img/structure/B14810068.png)
![N-({2-[(2-chlorophenyl)carbonyl]hydrazinyl}carbonothioyl)-3-iodo-4-methylbenzamide](/img/structure/B14810076.png)
![N-[4-(methylcarbamoyl)phenyl]-4-(tetrahydrofuran-2-ylmethoxy)benzamide](/img/structure/B14810077.png)
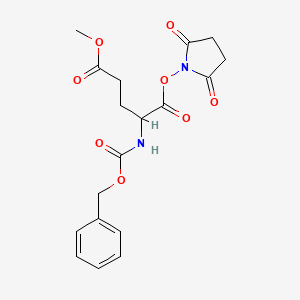
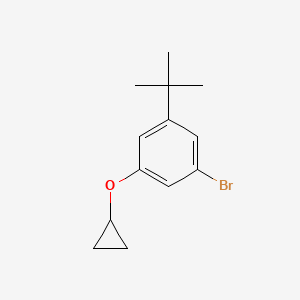
![(1R,3S,5R)-Tetramethyl 2,6-dioxobicyclo-[3.3.1]nonane-1,3,5,7-tetracarboxylate](/img/structure/B14810094.png)
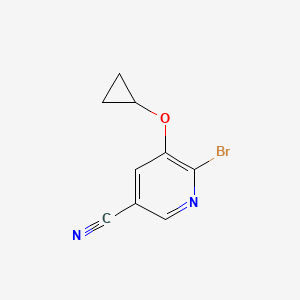
![2-[[[(1R,2R)-2-[[[[3,5-Bis(trifluoromethyl)phenyl]amino]thioxomethyl]amino]cyclohexyl]amino]carbonyl]-3,4,5,6-tetrabromobenzoic acid](/img/structure/B14810113.png)
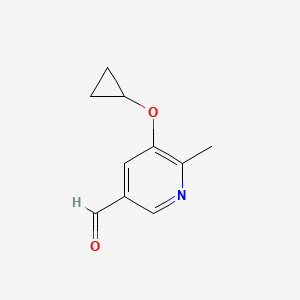
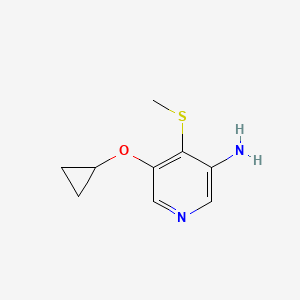
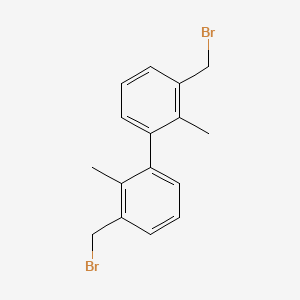
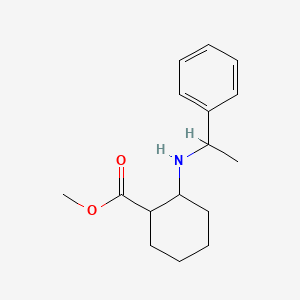
![cis-3-[2-(2-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B14810143.png)
